molecular formula C5H7NO3 B3053183 3,4-dimethyloxazolidine-2,5-dione CAS No. 51784-00-0

3,4-dimethyloxazolidine-2,5-dione

Cat. No.: B3053183
CAS No.: 51784-00-0
M. Wt: 129.11 g/mol
InChI Key: WTFJJYYGWFKOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-dimethyloxazolidine-2,5-dione involves the reaction of (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid with thionyl chloride in dichloromethane at 20-30°C for approximately 35 minutes . The reaction mixture is then concentrated, and n-heptane is added to precipitate the product, which is subsequently filtered and dried to obtain the compound in the form of white needles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyloxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, dichloromethane, and n-heptane . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various derivatives with altered functional groups.

Scientific Research Applications

3,4-Dimethyloxazolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dimethyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . Detailed studies on its exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyloxazolidine-2,5-dione is unique due to its specific substituents at the 3 and 4 positions, which confer distinct chemical and physical properties. These unique features make it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

51784-00-0

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

3,4-dimethyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3

InChI Key

WTFJJYYGWFKOQH-UHFFFAOYSA-N

SMILES

CC1C(=O)OC(=O)N1C

Canonical SMILES

CC1C(=O)OC(=O)N1C

Origin of Product

United States

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